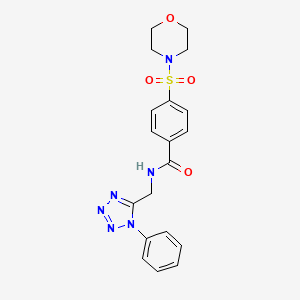
4-(morpholinosulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a sulfonyl group, and a tetrazole moiety, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the morpholine-sulfonyl group. Common reagents used in these reactions include sodium azide, phenylhydrazine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization focuses on minimizing by-products and maximizing the efficiency of each reaction step.
Análisis De Reacciones Químicas
Types of Reactions
4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE
- 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZOIC ACID
- 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZYL ALCOHOL
Uniqueness
The uniqueness of 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H20N6O4S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
4-morpholin-4-ylsulfonyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C19H20N6O4S/c26-19(20-14-18-21-22-23-25(18)16-4-2-1-3-5-16)15-6-8-17(9-7-15)30(27,28)24-10-12-29-13-11-24/h1-9H,10-14H2,(H,20,26) |
Clave InChI |
YWEWZOGQWNNFTL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


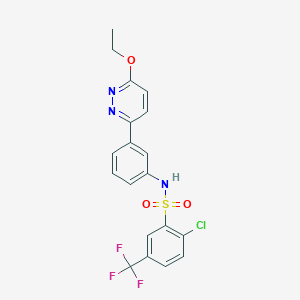
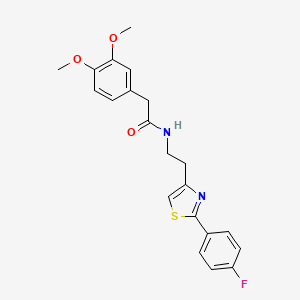
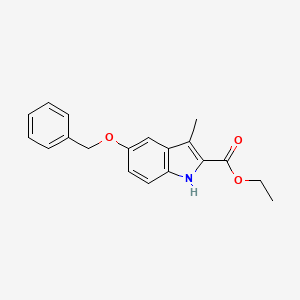
![1-(4-Methylpiperidin-1-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B14972137.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B14972145.png)
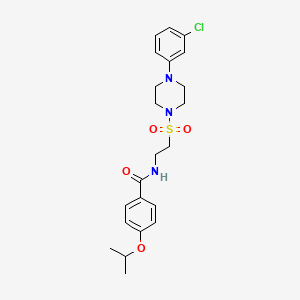
![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972151.png)
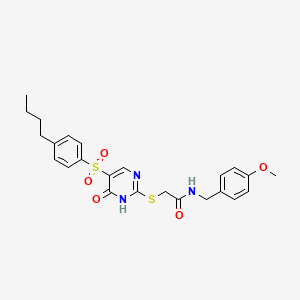
![6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B14972167.png)
![N-(2-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972181.png)
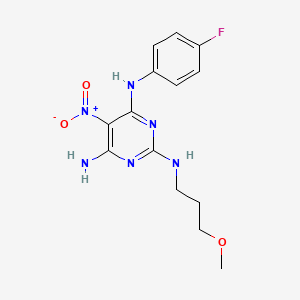
![N-(3,5-dichlorophenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14972193.png)
![5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B14972200.png)

